2-(Benzylamino)-3-methylbutanoic acid hydrochloride

描述

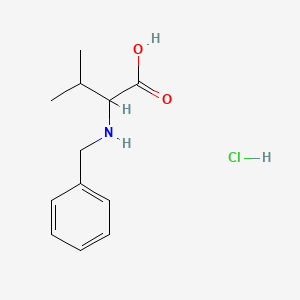

2-(Benzylamino)-3-methylbutanoic acid hydrochloride (CAS: 1396964-70-7) is a synthetic amino acid derivative with the molecular formula C₁₂H₁₈ClNO₂ and a molecular weight of 243.73 g/mol. Its structure features a benzylamino group (-NH-CH₂-C₆H₅) at the second carbon and a methyl branch at the third carbon of the butanoic acid backbone, which is protonated as a hydrochloride salt.

生物活性

Introduction

2-(Benzylamino)-3-methylbutanoic acid hydrochloride, a compound with notable structural features, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and applications based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 243.73 g/mol. The compound features a benzylamine moiety, which is significant for its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 243.73 g/mol |

| Solubility | Soluble in water |

Biological Activities

Research indicates that this compound exhibits various biological activities, particularly in neuropharmacology and dermatology.

1. Anticonvulsant Activity

A series of studies have evaluated the anticonvulsant properties of compounds related to this compound. In one study, derivatives were synthesized and tested using the maximal electroshock (MES) and chemoshock (scPTZ) seizure tests. Results indicated that certain analogs demonstrated significant anticonvulsant activity, suggesting potential therapeutic applications in epilepsy management .

2. Tyrosinase Inhibition

Another area of interest is the compound's ability to inhibit tyrosinase, an enzyme involved in melanin production. In vitro studies showed that derivatives of this compound effectively inhibited tyrosinase activity in B16F10 melanoma cells, indicating potential use in treating hyperpigmentation disorders .

3. β-cell Protection

Recent investigations into N-(2-(Benzylamino)-2-oxoethyl)benzamide analogs revealed that modifications to the benzylamine structure could enhance β-cell protective activity against endoplasmic reticulum (ER) stress. This suggests that derivatives of this compound may have implications for diabetes treatment by protecting pancreatic β-cells .

Case Studies and Research Findings

Several studies have contributed to understanding the biological activity of this compound:

- Study on Anticonvulsant Activity : A systematic evaluation of various analogs highlighted several compounds with promising anticonvulsant effects, achieving ED50 values indicative of moderate to high efficacy .

- Tyrosinase Inhibition : Research demonstrated that specific analogs exhibited strong inhibitory effects on tyrosinase, with IC50 values suggesting effective concentrations for clinical applications against skin pigmentation disorders .

- β-cell Protection Study : The discovery of a novel scaffold capable of protecting β-cells from ER stress-induced apoptosis was reported, with compounds showing up to 100% protective activity at low concentrations (EC50 = 0.1 ± 0.01 μM) .

Summary Table of Biological Activities

The compound this compound demonstrates a range of biological activities with potential therapeutic applications. Its anticonvulsant properties, ability to inhibit tyrosinase, and protective effects on pancreatic β-cells highlight its significance in drug development. Ongoing research is essential to fully elucidate its mechanisms and optimize its uses in clinical settings.

常见问题

Basic Research Questions

Q. What are the recommended safety protocols for handling 2-(Benzylamino)-3-methylbutanoic acid hydrochloride in laboratory settings?

- Methodological Answer : Handling requires strict adherence to PPE (gloves, lab coats, safety goggles) and ventilation controls. Avoid inhalation or skin contact due to potential respiratory and dermal irritation . For spills, use inert absorbents (e.g., sand) and avoid water to prevent exothermic reactions. Store in sealed containers away from heat and oxidizers. Safety protocols align with those for structurally similar benzylamine derivatives, which emphasize neutral-pH disposal and regulatory compliance .

Q. What synthetic routes are commonly employed to prepare this compound?

- Methodological Answer : Synthesis typically involves:

- Step 1 : Protection of the carboxylic acid group in 3-methylbutanoic acid using tert-butyl esters to avoid side reactions.

- Step 2 : Nucleophilic substitution or reductive amination between benzylamine and the protected acid.

- Step 3 : Deprotection under acidic conditions (e.g., HCl/dioxane) to yield the hydrochloride salt .

Purification via recrystallization in ethanol/water mixtures enhances yield (>75%) and purity (>95% HPLC) .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer :

- HPLC : Use a C18 column with UV detection (λ = 254 nm) and a mobile phase of acetonitrile/0.1% TFA (70:30 v/v) to assess purity (>98%) .

- NMR : Confirm structure via H NMR (DMSO-d6): δ 1.2–1.4 (3H, -CH(CH)), δ 3.1–3.3 (2H, -CH-NH-), δ 7.3–7.5 (5H, aromatic protons) .

- Mass Spectrometry : ESI-MS (positive mode) should show [M+H] at m/z 238.1 (free base) and [M+Cl] at m/z 274.6 (hydrochloride) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in the spectroscopic data (e.g., NMR, IR) of this compound?

- Methodological Answer :

- NMR Anomalies : Use 2D NMR (COSY, HSQC) to distinguish overlapping signals. For example, NOESY can clarify stereochemical assignments if racemization is suspected .

- IR Interpretation : Compare experimental carbonyl stretches (~1700 cm) with computational spectra (DFT/B3LYP) to verify protonation states or salt formation .

- Contradictions : Cross-validate with X-ray crystallography (if crystalline) or alternative techniques like circular dichroism for chiral centers .

Q. What strategies optimize the enantiomeric purity of this compound during synthesis?

- Methodological Answer :

- Chiral Resolving Agents : Use (R)- or (S)-mandelic acid to separate enantiomers via diastereomeric salt formation .

- Asymmetric Catalysis : Employ palladium-catalyzed amination with chiral ligands (e.g., BINAP) to achieve >90% enantiomeric excess .

- Chromatography : Chiral HPLC (Chiralpak AD-H column, hexane/isopropanol 80:20) can isolate enantiomers with resolution factors >1.5 .

Q. How does the hydrochloride salt form influence the compound’s solubility and crystallinity in various solvents?

- Methodological Answer :

- Solubility : The hydrochloride salt increases water solubility (e.g., 50 mg/mL in HO) compared to the free base (<5 mg/mL). In organic solvents (e.g., DMSO), solubility drops due to ionic interactions .

- Crystallinity : Slow evaporation from methanol/acetone (1:1) yields monoclinic crystals (space group P2), as observed in related benzylamine hydrochlorides. Thermal analysis (DSC) shows a melting point of 244–245°C .

Q. What computational methods are effective in predicting the reactivity or stability of this compound?

- Methodological Answer :

- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to predict pKa (~3.5 for carboxylic acid, ~8.9 for amine) and hydrolysis pathways .

- Molecular Dynamics : Simulate solvent interactions (e.g., water vs. ethanol) to model degradation kinetics under storage conditions .

Q. Notes on Contradictions and Limitations

- Synthetic Yields : Some methods report lower yields (<50%) due to side reactions during benzylamine coupling; optimizing stoichiometry (1.2 eq. benzylamine) improves efficiency .

- Safety Data : While acute toxicity is low (LD50 >2000 mg/kg in rats), chronic exposure risks (e.g., pulmonary irritation) require further toxicological profiling .

相似化合物的比较

Comparison with Similar Compounds

Structural Isomers and Positional Analogs

3-(Benzylamino)-3-methylbutanoic Acid (CAS: 113479-11-1)

- Structural Difference: The benzylamino group is located at the third carbon instead of the second.

- Impact : Positional isomerism significantly alters molecular interactions. For example, the 3-substituted isomer (97% purity, MFCD18375304) may exhibit different solubility and receptor-binding profiles compared to the 2-substituted derivative due to steric and electronic effects .

2-(Benzylamino)-3-hydroxy-3-methylbutanoic Acid

- Structural Difference : A hydroxyl (-OH) group replaces the methyl branch at the third carbon.

- This modification is relevant in prodrug design or targeting hydrophilic biological environments .

Functional Group Variations

Methyl 2-Amino-3-methylbutanoate Hydrochloride (CAS: 5619-05-6)

- Structural Difference : The carboxylic acid (-COOH) is esterified to a methyl ester (-COOCH₃).

- Impact: Esterification increases lipophilicity, facilitating blood-brain barrier penetration. However, esters are often metabolically unstable, requiring hydrolysis to the free acid for activity.

Methyl (S)-3,3-Dimethyl-2-(methylamino)butanoate Hydrochloride

- Structural Difference: Features a methylamino (-NH-CH₃) group at C2 and a dimethyl branch at C3.

- The dimethyl branch may increase metabolic resistance, as seen in its synthesis via deprotection reactions .

Carboxamide Derivatives

2-{[2-(Cyclohexylcarbamoyl)benzoyl]amino}-3-methylbutanoic Acid (2CA3MBA)

- Structural Difference: A cyclohexylcarbamoyl-benzoyl group replaces the benzylamino moiety.

- Impact : The bulky carboxamide group may enhance binding to hydrophobic enzyme pockets but reduce solubility. Such derivatives are often explored as enzyme inhibitors or receptor antagonists .

Data Tables: Key Properties and Research Findings

Table 1: Structural and Physical Properties

属性

IUPAC Name |

2-(benzylamino)-3-methylbutanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2.ClH/c1-9(2)11(12(14)15)13-8-10-6-4-3-5-7-10;/h3-7,9,11,13H,8H2,1-2H3,(H,14,15);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOIYSQCOMFAOII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)O)NCC1=CC=CC=C1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1396964-70-7 | |

| Record name | 2-(benzylamino)-3-methylbutanoic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。